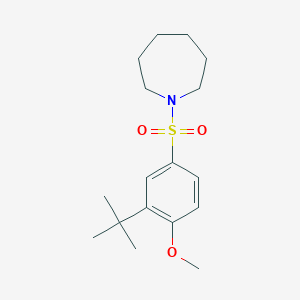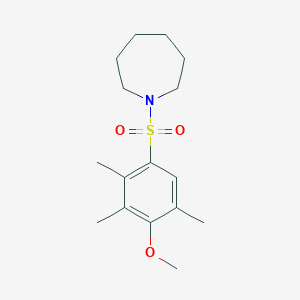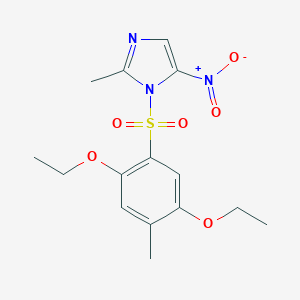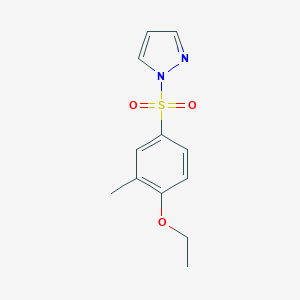
1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane, also known as TBMA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. TBMA is a sulfonamide derivative of azepane and has been identified as a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many types of cancer and has been implicated in tumor growth and progression.
Mechanism of Action
1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane works by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer. This enzyme plays a crucial role in the regulation of pH in tumors, and its inhibition can lead to a decrease in tumor growth and progression.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the biochemical and physiological processes of cancer cells. It has been demonstrated to induce apoptosis, inhibit cell proliferation, and decrease the invasiveness of cancer cells. This compound has also been shown to decrease the levels of lactate in cancer cells, which is an important factor in tumor growth and progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane in lab experiments is its selectivity for CA IX, which allows for targeted inhibition of this enzyme. However, this compound has also been shown to inhibit other carbonic anhydrases, which can lead to off-target effects. Additionally, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane. One area of interest is the development of more potent and selective inhibitors of CA IX. Additionally, this compound could be further investigated for its potential use in imaging studies, as well as its effects on other physiological processes in cancer cells. Finally, this compound could be studied in combination with other cancer therapies to determine its potential as a synergistic treatment option.
Synthesis Methods
1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane can be synthesized through a multi-step process involving the reaction of tert-butyl 4-hydroxybenzoate with 4-methoxyphenylmagnesium bromide, followed by the reaction of the resulting intermediate with 1,6-dibromohexane. The final step involves the reaction of the intermediate with sodium azide in DMF to form this compound.
Scientific Research Applications
1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines and has demonstrated efficacy in animal models of cancer. This compound has also been investigated for its potential use in imaging studies, as it has been shown to selectively bind to CA IX, which is overexpressed in many types of cancer.
properties
IUPAC Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-17(2,3)15-13-14(9-10-16(15)21-4)22(19,20)18-11-7-5-6-8-12-18/h9-10,13H,5-8,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHFVRFYUCECB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B345945.png)
amine](/img/structure/B345950.png)
amine](/img/structure/B345954.png)






![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B345998.png)
![1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B346001.png)


